![molecular formula C18H17N3O3 B1404712 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid CAS No. 1610377-08-6](/img/structure/B1404712.png)
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
Overview
Description
This compound, also known by its CAS Number 1610377-08-6, is a chemical with the linear formula C18H17N3O3 . It’s used in various applications, including as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H17N3O3 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.35 and a predicted density of 1.42±0.1 g/cm3 . The predicted boiling point is 521.5±50.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Cancer Research
This compound has shown potential in cancer research, particularly in the study of histone lysine methyltransferase EZH2, which is implicated in cancer aggressiveness and metastasis . Researchers have discovered that derivatives of this compound can act as EZH2 inhibitors, providing a new avenue for the development of cancer therapies.
Synthetic Chemistry
In synthetic chemistry, this compound is used in the highly regioselective and diastereoselective synthesis of novel pyrazinoindolones . This process involves a base-mediated Ugi-N-alkylation sequence, which is a significant method for creating complex molecules with potential pharmaceutical applications.
Antibacterial Agents
The compound’s derivatives have been evaluated for their antibacterial activities. Studies dating back to 1984 have explored the synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydropyrazino[1,2-b]indazoles, which are structurally related to this compound . This highlights its longstanding relevance in the development of new antibacterial drugs.
Chemical Safety and Regulations
The compound is subject to chemical safety and regulations due to its potential hazards. It is classified with a GHS07 pictogram and has associated hazard statements such as H302, H312, and H332, indicating the need for careful handling and precautions in research settings .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid” are currently unknown
Mode of Action
It is synthesized via a base-mediated/metal-free approach, involving intramolecular indole n–h alkylation of novel bis-amide ugi-adducts . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is a derivative of pyrazinoindolones , which suggests it might be involved in similar biochemical pathways as other pyrazinoindolones
properties
IUPAC Name |
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPZUZOKALSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130296 | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1610377-08-6 | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[(7,8,9,10-tetrahydro-1-oxopyrazino[1,2-b]indazol-2(1H)-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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